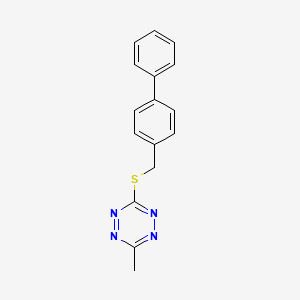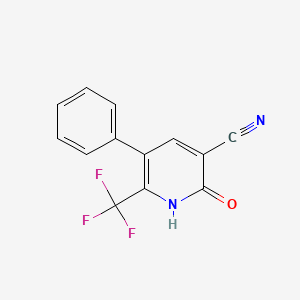
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CTP-2P, is a novel pyridinone compound with potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. CTP-2P has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, CTP-2P has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes CTP-2P an attractive compound for further research and development.
Applications De Recherche Scientifique
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been studied extensively in the scientific literature, and has been found to possess a wide range of biological activities. 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone an attractive compound for further research and development.
Mécanisme D'action
The exact mechanism of action of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that the compound interacts with various cellular targets, including enzymes, receptors, and proteins. 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is thought to modulate the activity of these targets, resulting in the observed biological effects.
Biochemical and Physiological Effects
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to possess a range of biochemical and physiological effects. In animal models, 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been found to reduce inflammation, inhibit bacterial growth, and inhibit tumor growth. Additionally, 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been found to possess antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature. Additionally, 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is soluble in water, making it easy to work with in aqueous solutions. However, 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is not completely non-toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research on 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone. These include further investigations into the compound’s mechanism of action, studies to better understand the compound’s biochemical and physiological effects, and the development of new synthesis methods for 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone. Additionally, further research into the potential therapeutic applications of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is warranted. Finally, investigations into the potential toxicity and side effects of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone should be conducted.
Méthodes De Synthèse
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone can be synthesized through a series of reactions, beginning with the reaction of 3-cyano-5-phenyl-2(1H)-pyridinone with trifluoroacetic anhydride. This reaction results in the formation of a trifluoromethylated pyridinone derivative, which can then be further reacted with an aldehyde to form the desired 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone molecule. The synthesis of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been described in detail in a number of publications, and is a relatively straightforward process.
Propriétés
IUPAC Name |
2-oxo-5-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-10(8-4-2-1-3-5-8)6-9(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPSOVDDZIKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
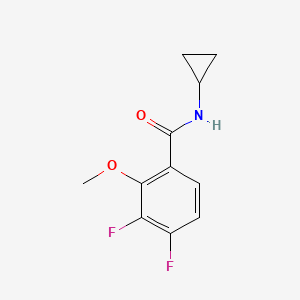
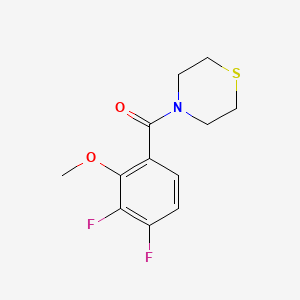


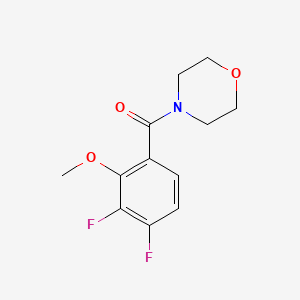
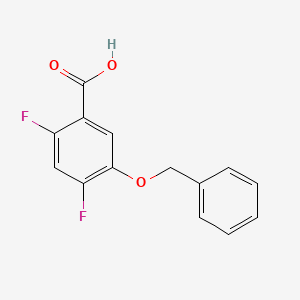
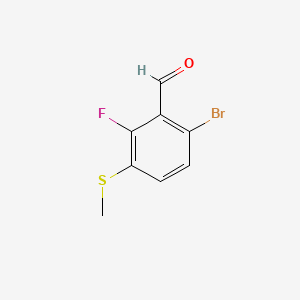
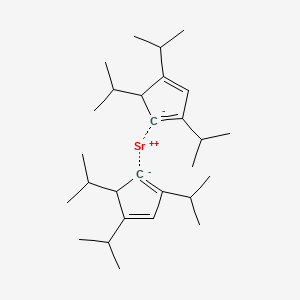
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

